molecular formula C19H21ClFN3O3S B2640220 2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-07-7

2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2640220
CAS No.: 897621-07-7
M. Wt: 425.9
InChI Key: MMDJZXSPKGQGCW-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as a phenylpiperazine moiety linked via a sulfonyl ethyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonyl intermediate and 4-phenylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and piperazine moieties.

    Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(2-(4-methylpiperazin-1-yl)sulfonyl)ethyl)benzamide
  • 2-chloro-6-fluoro-N-(2-(4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide
  • 2-chloro-6-fluoro-N-(2-(4-phenylpiperazin-1-yl)carbonyl)ethyl)benzamide

Uniqueness

The uniqueness of 2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the benzamide core, along with the phenylpiperazine moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-7-4-8-17(21)18(16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDJZXSPKGQGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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